4-Nitro-2-(trifluoromethyl)benzoic acid

Description

Contextual Significance in Advanced Organic Synthesis and Molecular Design

The compound serves as a valuable building block in the synthesis of potential pharmaceuticals. nih.goviucr.org Researchers have utilized 4-Nitro-2-(trifluoromethyl)benzoic acid in the creation of complex molecules, including anti-tumor pyridinone and various urea (B33335) derivatives. nih.goviucr.org Its utility in molecular design stems from the distinct chemical properties conferred by its three functional groups.

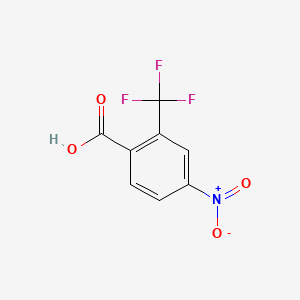

The structure of this compound is notable for the steric hindrance caused by the trifluoromethyl group's proximity to the carboxylic acid moiety. nih.govresearchgate.net This interaction forces the carboxylic acid group to rotate out of the plane of the aromatic ring by an angle of 47.2 (1)°. nih.govresearchgate.net In contrast, the nitro group remains nearly co-planar with the ring, exhibiting an angle of only 2.0 (1)°. nih.gov This fixed, non-planar arrangement is a critical consideration in molecular design, influencing how the molecule interacts and assembles in larger supramolecular structures.

Current Research Landscape and Fundamental Contributions

Recent research has provided fundamental insights into the solid-state structure of this compound. A 2019 study reported its crystal structure, a significant contribution as it was previously unreported for any of the ten isomers of nitro trifluoromethyl benzoic acid. nih.goviucr.org

Crystallographic analysis reveals that the molecule engages in intermolecular hydrogen bonding. nih.govresearchgate.net Specifically, the carboxylic acid groups of two separate molecules form head-to-tail dimers through hydrogen bonds, with a donor-acceptor distance of 2.7042 (14) Å. nih.govresearchgate.netnih.gov This dimerization is a key feature of its supramolecular assembly in the solid state. nih.gov

The synthesis of this compound can be achieved by treating 2-(trifluoromethyl)benzoic acid with concentrated sulfuric acid and fuming nitric acid. nih.goviucr.orgchemicalbook.com The crude product can then be purified by recrystallization from water. chemicalbook.com

| Property | Value |

|---|---|

| Chemical Formula | C8H4F3NO4 |

| Molecular Weight | 235.12 g/mol |

| Appearance | Solid |

| Melting Point | 138-142 °C |

| Parameter | Value |

|---|---|

| Aromatic C4—N1 bond length | 1.4718 (16) Å |

| Aromatic C2—C8 (CF3) bond length | 1.5114 (17) Å |

| Carboxylic Acid - Ring Angle | 47.2 (1)° |

| Nitro Group - Ring Angle | 2.0 (1)° |

Identified Research Gaps and Emerging Challenges

A significant gap in the chemical literature was the absence of crystallographic data for any of the ten isomers of nitro trifluoromethyl benzoic acid. nih.goviucr.org While the structure of the 4-nitro-2-(trifluoromethyl) isomer has now been elucidated, the structures of the remaining nine isomers remain unreported. This lack of data limits a comprehensive understanding of how the substituent positions influence the molecular and supramolecular structures across the isomer series.

An emerging challenge noted in the crystallographic study was the difficulty in obtaining untwinned crystals through recrystallization attempts. nih.govresearchgate.netnih.govdoaj.org This suggests that further research into crystallization conditions is necessary to produce high-quality single crystals, which are essential for more detailed structural analyses and the investigation of physical properties. The exploration of these other isomers and the development of improved crystallization methods represent key areas for future research.

Structure

3D Structure

Properties

IUPAC Name |

4-nitro-2-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3NO4/c9-8(10,11)6-3-4(12(15)16)1-2-5(6)7(13)14/h1-3H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPCKZQCTLCTDST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60382253 | |

| Record name | 4-Nitro-2-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

320-37-6 | |

| Record name | 4-Nitro-2-(trifluoromethyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=320-37-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitro-2-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Nitro-2-(trifluoromethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of 4 Nitro 2 Trifluoromethyl Benzoic Acid

Established Synthetic Routes and Reaction Pathway Analysis

The synthesis of 4-Nitro-2-(trifluoromethyl)benzoic acid, a tri-substituted aromatic compound, involves precise chemical strategies to install the carboxylic acid, nitro, and trifluoromethyl groups onto the benzene (B151609) ring in the correct orientation. The analysis of reaction pathways is crucial for understanding the regiochemistry and potential isomer formation.

Established methods for synthesizing this compound typically begin with precursors that already contain one or two of the desired functional groups. Two common multi-step approaches are the nitration of a trifluoromethyl-substituted benzoic acid and the nitration of a benzotrifluoride (B45747) derivative followed by or concurrent with the formation of the carboxylic acid group.

One well-documented route involves the direct nitration of 2-(trifluoromethyl)benzoic acid. nih.gov In this electrophilic aromatic substitution reaction, the starting material is treated with a potent nitrating agent, typically a mixture of concentrated sulfuric acid and fuming nitric acid. nih.gov The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the aromatic ring. The existing carboxylic acid and trifluoromethyl groups are meta-directing; however, the substitution pattern leading to the desired product indicates a more complex interplay of electronic and steric effects.

Another industrially significant approach starts with a 4-trifluoromethyl benzoyl derivative, such as 4-trifluoromethylbenzoyl chloride. google.com This method involves nitrating the starting compound with a mixed acid of nitric acid and sulfuric acid. A key feature of this pathway is the simultaneous hydrolysis of the acid chloride group (-COCl) to a carboxylic acid group (-COOH) during the nitration reaction. google.com This process yields a mixture of isomers, primarily this compound and 4-Nitro-3-(trifluoromethyl)benzoic acid, in approximately a 2:1 ratio. google.com The isomers can then be separated. google.com

Below is a representative reaction based on this methodology:

| Step | Description | Reagents |

| 1 | Nitration & Hydrolysis | 4-trifluoromethylbenzoyl chloride is gradually added to a mixed acid of concentrated sulfuric acid and fuming nitric acid. The reaction is maintained at a controlled temperature (e.g., 40-60°C). google.com |

| 2 | Precipitation | The reaction mixture is poured into iced water to precipitate the product mixture. google.com |

| 3 | Isomer Separation | The precipitate is filtered and treated with a basic solution, such as sodium carbonate. This allows for the separation of the this compound isomer from the 4-Nitro-3-(trifluoromethyl)benzoic acid isomer. google.com |

Custom synthesis of this compound can be achieved through more specialized, though less common, reaction pathways. One such method involves the crotylboration of 4-nitrobenzoyl chloride using boron trifluoride etherate. cymitquimica.com This approach builds the carbon skeleton in a different manner than the more standard nitration routes.

A patented method provides an advantageous and industrially practicable route that combines nitration and hydrolysis in a single pot, followed by a straightforward separation of isomers. google.com The process begins with a benzotrifluoride derivative, such as 4-trifluoromethylbenzoyl chloride, which is nitrated with a mixture of nitric and sulfuric acid. google.com This reaction not only adds the nitro group but also hydrolyzes the side chain to a carboxylic group, producing a mixture of this compound and its 3-nitro isomer. google.com The isomers are then separated by a partial neutralization treatment, making this methodology suitable for industrial-scale production. google.com

Novel and Optimized Synthetic Protocols

Recent advancements in chemical synthesis have focused on improving yield, selectivity, and the environmental footprint of producing complex molecules like this compound.

The development of high-yield and selective strategies is critical for industrial applications. Aromatic nitration, a key step in the synthesis, is notoriously exothermic and can lead to multiple isomers and side reactions. soton.ac.uk Modern approaches utilize continuous flow chemistry in microreactors to address these challenges. soton.ac.uk This technology allows for precise control over reaction parameters such as temperature, residence time, and molar ratios of reactants. soton.ac.uk

By employing droplet-based microreactors for the nitration of similar aromatic compounds, significant improvements in conversion and selectivity have been achieved. soton.ac.uk For instance, optimizing the reaction temperature and the molar ratio of nitric acid to the aromatic substrate can maximize the yield of the desired product while minimizing the formation of unwanted by-products. soton.ac.uk The addition of agents like acetic anhydride (B1165640) can improve the solubility of reactants and absorb water produced during the reaction, further enhancing conversion. soton.ac.uk

| Parameter | Optimized Condition | Outcome |

| Reaction Temperature | 308 K (35°C) | Optimized for conversion and selectivity soton.ac.uk |

| Molar Ratio (HNO₃ to Substrate) | 1.6 | Balances conversion rate with selectivity soton.ac.uk |

| Molar Ratio (HNO₃ to H₂SO₄) | 0.57 | Controls the generation of the nitronium ion soton.ac.uk |

These principles of continuous flow processing represent a significant optimization over traditional batch reactions, offering better safety, higher yields, and improved selectivity for the synthesis of nitroaromatic compounds.

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. wjpmr.com Traditional nitration reactions often use large quantities of highly corrosive and toxic concentrated sulfuric and nitric acids. wjpmr.com

Role of this compound as a Key Synthetic Precursor

This compound serves as a valuable intermediate and building block in the synthesis of more complex, high-value molecules, particularly in the pharmaceutical industry. nih.gov Its distinct arrangement of functional groups allows it to be readily modified through further chemical transformations.

The compound has been utilized in the synthesis of potential pharmaceuticals, including:

Anti-tumor pyridinone derivatives nih.gov

Urea (B33335) derivatives with potential therapeutic applications nih.gov

Glutamate receptor antagonists , which are being investigated as potential therapies for neurological conditions such as Parkinson's disease. nih.govresearchgate.net

In these syntheses, the nitro group can be reduced to an amine, and the carboxylic acid group can be converted into esters, amides, or other functionalities, making this compound a versatile precursor for creating diverse molecular architectures.

Advanced Spectroscopic and Crystallographic Elucidation of Molecular and Supramolecular Architecture

Single Crystal X-ray Diffraction Analysis of 4-Nitro-2-(trifluoromethyl)benzoic acid and Isomers

Single-crystal X-ray diffraction provides definitive insights into the three-dimensional structure of this compound, revealing a complex interplay of intramolecular steric strains and intermolecular forces that define its solid-state architecture. nih.govresearchgate.net Analysis of this compound, alongside its isomer 4-nitro-3-(trifluoromethyl)benzoic acid, highlights how the placement of the trifluoromethyl group profoundly influences the molecule's conformation and crystal packing. nih.govdoaj.org In this compound, the trifluoromethyl group is positioned ortho to the carboxylic acid, while the nitro group is para. This specific arrangement creates significant steric interactions that are fundamental to its molecular geometry. nih.govresearchgate.net

The molecular conformation of this compound is largely dictated by the steric hindrance between the bulky trifluoromethyl (-CF₃) group and the adjacent carboxylic acid (-COOH) group. nih.govstackexchange.com This ortho-substitution forces the carboxylic acid group to twist significantly out of the plane of the benzene (B151609) ring to minimize repulsive steric interactions. nih.govquora.com This phenomenon, often referred to as the ortho effect, is a critical determinant of the molecule's structure and reactivity. stackexchange.comquora.com The steric strain between the substituents prevents the molecule from adopting a planar conformation, which would otherwise be favored by resonance stabilization. nih.govstackexchange.com

The steric clash between the ortho -CF₃ and -COOH groups in this compound necessitates a significant rotation of the carboxylic acid group from the plane of the aromatic ring. nih.gov Crystallographic data reveals that the dihedral angle between the plane of the carboxylic acid group and the mean plane of the aromatic ring is 47.2(1)°. nih.govresearchgate.net In contrast, the nitro group, which is para to the carboxylic acid and does not experience significant steric hindrance from adjacent groups, remains nearly co-planar with the aromatic ring, exhibiting a much smaller dihedral angle of 2.0(1)°. nih.govresearchgate.net

This is in stark contrast to its isomer, 4-nitro-3-(trifluoromethyl)benzoic acid, where the -CF₃ group is ortho to the nitro group. In this isomer, it is the nitro group that is forced to rotate out of the aromatic plane by an angle of 51.3(1)°, while the carboxylic acid group is nearly co-planar with an angle of 4.9(2)°. nih.gov

| Compound | Substituent Group | Dihedral Angle (°) |

|---|---|---|

| This compound | Carboxylic Acid | 47.2(1) |

| Nitro Group | 2.0(1) | |

| 4-Nitro-3-(trifluoromethyl)benzoic acid | Carboxylic Acid | 4.9(2) |

| Nitro Group | 51.3(1) |

The supramolecular assembly and crystal packing of this compound are governed by a combination of strong hydrogen bonds and weaker intermolecular interactions, which collectively define the crystal lattice. nih.gov

The most prominent intermolecular interaction in the crystal structure of this compound is the formation of centrosymmetric head-to-tail dimers through hydrogen bonds between the carboxylic acid moieties of two adjacent molecules. nih.govresearchgate.net This classic hydrogen-bonding motif is described by the graph-set notation R²₂(8). researchgate.netdoaj.org The O—H⋯O hydrogen bond results in a donor-acceptor distance of 2.7042(14) Å. nih.govresearchgate.net This robust dimerization is a primary organizing force in the crystal packing of the compound. researchgate.net

| D—H⋯A | D—H (Å) | H⋯A (Å) | D⋯A (Å) | D—H⋯A (°) |

|---|---|---|---|---|

| O—H⋯O | 0.85(1) | 1.86(2) | 2.7042(14) | 175(2) |

The hydrogen-bonded dimers of this compound are further organized in the crystal lattice through π–π stacking interactions. The packing reveals a face-to-face arrangement of the aromatic rings between adjacent dimers. nih.gov These interactions are characterized by a centroid-to-centroid distance of 3.907(1) Å and a centroid-to-plane distance of 3.820(1) Å. nih.govresearchgate.net Additionally, there is a notable ring-offset slippage of 0.822(2) Å, indicating a parallel-displaced stacking arrangement rather than a perfect face-to-face overlap. nih.govresearchgate.net

| Parameter | Distance / Value (Å) |

|---|---|

| Centroid-to-Centroid Distance | 3.907(1) |

| Centroid-to-Plane Distance | 3.820(1) |

| Ring-Offset Slippage | 0.822(2) |

Intermolecular Interactions and Crystal Packing Motifs

High-Resolution Spectroscopic Characterization for Structural Dynamics and Confirmation

The precise molecular structure and electronic environment of this compound have been elucidated through various high-resolution spectroscopic techniques. These methods provide critical data on the compound's conformation in solution, the vibrational characteristics of its functional groups, and its exact mass, confirming its elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy in a deuterated solvent provides definitive evidence for the substitution pattern of the aromatic ring and the presence of the acidic proton. In a study utilizing a 400 MHz spectrometer with DMSO-d₆ as the solvent, the aromatic region of the spectrum displayed three distinct signals corresponding to the three protons on the benzene ring. nih.gov

The signals appear as a doublet at 8.07 ppm, a doublet at 8.50 ppm, and a doublet of doublets at 8.56 ppm. researchgate.net This splitting pattern is consistent with a 1,2,4-trisubstituted aromatic system. Furthermore, a broad singlet observed far downfield at 14.28 ppm is characteristic of the highly deshielded carboxylic acid proton, confirming its presence in the molecular structure. researchgate.net

Interactive Table: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 14.28 | br s | - | 1H, -COOH |

| 8.56 | dd | J (ortho) = 8.4, J (meta) = 2.2 | 1H, Caryl-H |

| 8.50 | d | J (meta) = 2.2 | 1H, Caryl-H |

| 8.07 | d | J (ortho) = 8.4 | 1H, Caryl-H |

| Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz |

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrations

Vibrational spectroscopy, specifically Infrared (IR) spectroscopy, confirms the presence of the key functional groups within the this compound molecule. The analysis identifies characteristic stretching and bending vibrations for the carboxylic acid, nitro, and trifluoromethyl moieties. nih.gov

The IR spectrum, recorded using an Attenuated Total Reflectance (ATR) technique, shows a strong, broad absorption band centered around 3133 cm⁻¹, which is indicative of the O-H stretching vibration of the hydrogen-bonded carboxylic acid group. nih.govspectroscopyonline.com A sharp and intense peak at 1723 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration. nih.gov

The presence of the nitro group is confirmed by strong absorptions at 1540 cm⁻¹ and 1357 cm⁻¹, attributed to the asymmetric and symmetric N-O stretching vibrations, respectively. nih.govorgchemboulder.comspectroscopyonline.com The trifluoromethyl group gives rise to very strong C-F stretching absorptions, which are observed in the region of 1100-1200 cm⁻¹. wikipedia.org Aromatic C-H stretching is observed at 3096 cm⁻¹. nih.gov While specific Raman spectroscopic data for this compound is not detailed in the surveyed literature, the IR data provides a comprehensive vibrational profile.

Interactive Table: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| 3133 | s, br | O-H stretch | Carboxylic Acid |

| 3096 | s | Caryl-H stretch | Aromatic Ring |

| 1723 | s | C=O stretch | Carboxylic Acid |

| 1540 | s | N-O asymmetric stretch | Nitro Group |

| 1357 | s | N-O symmetric stretch | Nitro Group |

| 1317 - 1115 | s | C-F stretches | Trifluoromethyl Group |

| 920 | s | O-H out-of-plane bend | Carboxylic Acid |

| Intensity Abbreviations: s = strong, br = broad |

High-Resolution Mass Spectrometry (HR-MS) for Molecular Ion Characterization

High-Resolution Mass Spectrometry (HR-MS) is a crucial technique for determining the exact molecular weight and confirming the elemental formula of a compound. For this compound (C₈H₄F₃NO₄), the theoretical monoisotopic mass is 235.0092 g/mol .

While specific HR-MS data for the parent acid was not available in the reviewed literature, a Gas Chromatography-Mass Spectrometry (GC-MS) analysis was performed on its methyl ester derivative. docbrown.info This analysis confirmed the molecular structure, yielding a molecular ion (M⁺) at m/z = 249 amu, consistent with the mass of the methylated compound. docbrown.info

Advanced Diffraction Techniques for Polymorphism and Crystal Engineering Studies

The solid-state architecture of this compound has been definitively characterized using single-crystal X-ray diffraction. docbrown.info This technique provides precise atomic coordinates, revealing the molecular conformation and the intricate network of intermolecular interactions that govern the crystal packing. docbrown.info

Structural analysis shows a significant steric interaction between the trifluoromethyl group and the adjacent carboxylic acid group. nih.gov This steric hindrance forces the carboxylic acid moiety to rotate out of the plane of the aromatic ring by an angle of 47.2°. nih.govdocbrown.info In contrast, the nitro group remains nearly co-planar with the benzene ring, exhibiting a dihedral angle of only 2.0°. nih.govdocbrown.info

In the crystal lattice, molecules of this compound form centrosymmetric, head-to-tail dimers through intermolecular hydrogen bonds between their carboxylic acid groups. nih.govdocbrown.info This common arrangement for carboxylic acids is described by the graph-set notation R²₂(8), with a measured hydrogen bond distance of 2.7042 Å between the donor and acceptor oxygen atoms. docbrown.info

The crystal packing is further characterized by a face-to-face arrangement of the aromatic rings of these dimers, with a ring centroid-to-centroid distance of 3.907 Å. docbrown.info Despite efforts, studies have noted that recrystallization attempts have not yielded untwinned crystals, indicating potential challenges in obtaining perfect single crystals. nih.govdocbrown.info To date, the crystal structure of this compound is the first to be reported among the ten possible isomers of nitro trifluoromethyl benzoic acid, and no polymorphs have been described in the literature. docbrown.info

Interactive Table: Selected Crystallographic Data for this compound

| Parameter | Value | Description |

| Formula | C₈H₄F₃NO₄ | Elemental Composition |

| Dihedral Angle (COOH vs. Ring) | 47.2 (1)° | Twist of the carboxylic acid group relative to the aromatic ring. docbrown.info |

| Dihedral Angle (NO₂ vs. Ring) | 2.0 (1)° | Twist of the nitro group relative to the aromatic ring. docbrown.info |

| H-Bonding Motif | R²₂(8) | Graph-set notation for the centrosymmetric dimer. docbrown.info |

| H-Bond Distance (O-H···O) | 2.7042 (14) Å | Donor-acceptor distance in the hydrogen-bonded dimer. docbrown.info |

| Centroid-to-Centroid Distance | 3.907 (1) Å | Distance between parallel aromatic rings in the packed structure. docbrown.info |

Computational Chemistry and Theoretical Investigations into Reactivity and Structure Activity Relationships

Density Functional Theory (DFT) Studies on Electronic Structure and Energetics

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations for 4-nitro-2-(trifluoromethyl)benzoic acid are instrumental in elucidating its fundamental properties.

The first step in a typical DFT study is the geometry optimization of the molecule. This process determines the lowest energy arrangement of the atoms, corresponding to the most stable conformation. For this compound, a key structural feature is the significant steric hindrance between the carboxylic acid (-COOH) and the trifluoromethyl (-CF3) groups, which are positioned ortho to each other on the benzene (B151609) ring.

Crystallographic studies have confirmed that this steric repulsion forces the carboxylic acid group to rotate significantly out of the plane of the aromatic ring. beilstein-journals.org DFT geometry optimization, often performed using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would corroborate this finding, predicting a substantial dihedral angle between the plane of the carboxylic acid group and the benzene ring. scirp.orgresearchgate.net In contrast, the nitro group (-NO2) at the para position experiences less steric hindrance and is expected to be nearly coplanar with the aromatic ring to maximize resonance stabilization. beilstein-journals.org

Energetic landscape analysis involves mapping the potential energy of the molecule as a function of its geometrical parameters. For this compound, a key aspect of this landscape would be the rotational barrier of the carboxylic acid group. DFT calculations can quantify the energy required to rotate the -COOH group, providing insight into the molecule's conformational flexibility at different temperatures. The optimized geometry represents a minimum on this potential energy surface.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations (Note: The following data is illustrative, based on typical DFT results for similar sterically hindered benzoic acids.)

| Parameter | Predicted Value | Description |

| Dihedral Angle (C-C-C-O) | 45° - 55° | The twist of the carboxylic acid group relative to the benzene ring due to steric strain with the -CF3 group. |

| Dihedral Angle (C-C-N-O) | 0° - 10° | The nitro group remains nearly coplanar with the ring to facilitate electron delocalization. |

| C-C (aromatic) Bond Lengths | ~1.39 - 1.41 Å | Typical bond lengths for a substituted benzene ring. |

| C-CF3 Bond Length | ~1.51 Å | Standard bond length for a C-CF3 group attached to an aromatic ring. |

| C-COOH Bond Length | ~1.49 Å | Standard bond length for a C-COOH group attached to an aromatic ring. |

The electronic character of this compound is dominated by the presence of two powerful electron-withdrawing groups: the nitro group and the trifluoromethyl group. DFT calculations provide a detailed picture of the molecular orbitals (MOs), including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is typically distributed over the electron-rich parts of the molecule, which in this case would be the benzene ring and the oxygen atoms of the carboxylic acid and nitro groups. The LUMO, conversely, represents the region most susceptible to nucleophilic attack. Due to the strong electron-withdrawing nature of the -NO2 and -CF3 groups, the LUMO is expected to be delocalized over the aromatic ring and these substituents, indicating a high electron affinity. The energy gap between the HOMO and LUMO is a critical parameter, as it relates to the molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity.

Electron density distribution maps, derived from the DFT calculations, would visually confirm the polarization of the molecule. High electron density would be localized on the electronegative oxygen and fluorine atoms, while the aromatic ring would be rendered electron-deficient. This electron deficiency, or electrophilicity, is a key determinant of the molecule's reactivity in aromatic substitution reactions. wikipedia.orgmasterorganicchemistry.com

Quantitative Analysis of Substituent Effects and Aromaticity

To quantify the influence of the nitro and trifluoromethyl groups on the properties of the benzoic acid core, specific computational descriptors are employed.

The Charge of the Substituent Active Region (cSAR) is a quantum chemical descriptor used to quantify the electronic effect of a substituent. It is calculated as the sum of the atomic charges of the substituent and the ipso-carbon atom (the ring carbon to which the substituent is attached). researchgate.net The cSAR parameter provides a measure of the electron-donating or electron-withdrawing capacity of a group.

For this compound, both the -NO2 and -CF3 groups are strong electron-withdrawing groups. The -CF3 group primarily acts through a powerful negative inductive effect (-I), pulling electron density through the sigma bond framework due to the high electronegativity of the fluorine atoms. masterorganicchemistry.comresearchgate.net The -NO2 group exerts both a strong -I effect and a strong negative mesomeric or resonance effect (-M), withdrawing electron density from the pi system of the ring. masterorganicchemistry.com

Calculations of the cSAR parameter for these groups would yield positive values, indicating their electron-withdrawing nature. Comparing the cSAR values for the -NO2 and -CF3 groups within this specific molecular context would provide a quantitative measure of their relative electron-withdrawing strengths. This information is invaluable for predicting how these groups influence the acidity of the carboxylic acid and the reactivity of the aromatic ring. researchgate.net

Aromaticity is a fundamental concept in chemistry, and its degree can be quantified using various indices. The Harmonic Oscillator Model of Aromaticity (HOMA) is a widely used geometry-based index. It evaluates the deviation of bond lengths within a ring from an optimal value assumed for a fully aromatic system (like benzene, for which HOMA = 1). nih.govresearchgate.net A HOMA value close to 1 indicates high aromaticity, while values closer to 0 suggest a non-aromatic or bond-alternating system.

The presence of strong electron-withdrawing substituents like -NO2 and -CF3 can influence the bond lengths within the benzene ring, thereby affecting its aromaticity. These groups can induce some degree of bond length alternation, which would be reflected in the HOMA index. DFT-optimized geometries are used to calculate the bond lengths required for the HOMA calculation. rsc.org While the benzene ring in this compound would still be highly aromatic, the HOMA index would likely be slightly less than 1, quantifying the perturbation of the aromatic system by the substituents. researchgate.net

Table 2: Predicted Computational Parameters for Substituent Effects and Aromaticity (Note: These values are illustrative, based on theoretical principles and data from analogous substituted benzenes.)

| Parameter | Substituent Group | Predicted Value/Range | Interpretation |

| cSAR | -NO2 | Positive | Strong electron-withdrawing character due to combined inductive and resonance effects. |

| cSAR | -CF3 | Positive | Strong electron-withdrawing character primarily due to the inductive effect. |

| HOMA Index | Benzene Ring | 0.980 - 0.995 | High degree of aromaticity, with minor deviation from ideal benzene due to substituent-induced bond length variations. |

Solvent Effects on Molecular Conformation, Electronic Properties, and Reactivity using Continuum Models (e.g., PCM)

Chemical reactions and molecular properties are significantly influenced by the surrounding solvent. Continuum models, such as the Polarizable Continuum Model (PCM), are computationally efficient methods for simulating these solvent effects. wikipedia.org In the PCM approach, the solute molecule is placed within a cavity in a continuous medium characterized by the dielectric constant of the solvent. The solute and the continuum mutually polarize each other, and the resulting electrostatic interactions are calculated. wikipedia.orgq-chem.com

For this compound, PCM calculations would be crucial for understanding its behavior in different solvent environments.

Molecular Conformation: The polarity of the solvent can influence the rotational barrier of the carboxylic acid group. In a polar solvent, conformations with a larger dipole moment might be preferentially stabilized, potentially altering the equilibrium dihedral angle of the -COOH group.

Electronic Properties: The solvent can affect the energies of the molecular orbitals. Generally, polar solvents tend to stabilize charged or highly polar species, which could lead to a change in the HOMO-LUMO energy gap compared to the gas phase.

Reactivity: Solvent effects are particularly important for reactions involving charge separation or charged intermediates. For example, the acidity (pKa) of the carboxylic acid is highly dependent on the solvent. PCM, often in conjunction with thermodynamic cycles, can be used to predict pKa values by calculating the free energy change of dissociation in a given solvent. The model would account for the stabilization of the resulting carboxylate anion and the proton by the solvent continuum. wikipedia.org

By performing PCM calculations in a range of solvents with varying dielectric constants (e.g., from a nonpolar solvent like toluene (B28343) to a polar protic solvent like water), a comprehensive picture of the solvent's role in modulating the properties and reactivity of this compound can be developed.

Theoretical Reaction Mechanism Elucidation and Transition State Analysis

While specific computational studies detailing the reaction mechanisms and transition state analyses for this compound are not extensively documented in publicly available literature, theoretical investigations into related substituted benzoic acids provide a framework for understanding its potential reactivity. The unique structural features of this compound, namely the strong electron-withdrawing nature of both the nitro and trifluoromethyl groups and the significant steric hindrance they impose, are expected to profoundly influence its reaction pathways and the energetics of its transition states.

Crystallographic studies have confirmed the significant steric strain in this compound. nih.gov The trifluoromethyl group, being ortho to the carboxylic acid moiety, forces the carboxyl group to rotate out of the plane of the aromatic ring. nih.gov This steric effect has direct implications for any reaction involving the carboxylic acid, as it affects the accessibility of the reaction center and the orbital overlap with the aromatic system.

In the context of a hypothetical reaction, for instance, the esterification of this compound, a computational analysis would typically involve mapping the potential energy surface of the reaction. This would allow for the identification of stationary points, including the reactants, products, and any intermediates or transition states.

Key aspects of a theoretical investigation would include:

Geometry Optimization: Determining the lowest energy conformations of the reactants, products, and transition states. For this compound, the out-of-plane rotation of the carboxylic acid group is a critical structural parameter. nih.gov

Frequency Calculations: These calculations are performed to characterize the nature of the stationary points. A stable molecule (reactant, product, or intermediate) will have all real vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency. This imaginary frequency corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactants and products, confirming that the identified transition state is indeed the correct one for the reaction of interest.

Activation Energy Barrier Calculation: The difference in energy between the transition state and the reactants determines the activation energy (ΔG‡), a key indicator of the reaction rate. The presence of the electron-withdrawing nitro and trifluoromethyl groups would be expected to influence the stability of any charged intermediates or transition states, thereby affecting the activation energy.

Based on studies of similar substituted benzoic acids, it is plausible that reactions involving this compound could proceed through a variety of transition states, depending on the specific reaction conditions and the nature of the other reactants. For example, in an elimination reaction, the mechanism could range from a concerted, pericyclic-like transition state to a more polar, stepwise mechanism with charged intermediates. nih.gov The strong electron-withdrawing groups on the aromatic ring would likely favor mechanisms that can stabilize negative charge development.

The following interactive table summarizes key structural parameters of this compound, which would serve as initial inputs for any theoretical reaction mechanism elucidation.

| Parameter | Value | Reference |

| C-C (aromatic) bond lengths | ~1.37-1.40 Å | nih.gov |

| C-COOH bond length | ~1.49 Å | nih.gov |

| C-CF3 bond length | ~1.51 Å | nih.gov |

| C-NO2 bond length | ~1.47 Å | nih.gov |

| Dihedral angle (Aromatic ring - COOH) | ~47.2° | nih.gov |

| Dihedral angle (Aromatic ring - NO2) | ~2.0° | nih.gov |

In a hypothetical transition state for a reaction at the carboxyl group, these parameters would be expected to change significantly. For instance, in an esterification reaction, the C-O bond of the carboxylic acid would lengthen as the new C-O bond with the alcohol forms.

A detailed computational study would provide quantitative data on these changes, as well as the energetic landscape of the reaction. The table below illustrates the type of data that would be generated from a transition state analysis for a hypothetical reaction, such as the nucleophilic attack of a generic nucleophile (Nu) on the carbonyl carbon of this compound.

| Parameter | Reactant (Benzoic Acid) | Transition State | Product |

| C=O bond length (Å) | ~1.22 | Lengthened | N/A |

| C-OH bond length (Å) | ~1.31 | Slightly Lengthened | N/A |

| C-Nu bond length (Å) | N/A | Partially Formed | Formed |

| Activation Energy (kcal/mol) | 0 | ΔG‡ | N/A |

| Imaginary Frequency (cm⁻¹) | N/A | Present | N/A |

Such theoretical investigations are crucial for gaining a deeper understanding of the reactivity of complex molecules like this compound and for designing new synthetic routes and functional materials.

Chemical Transformations and Reaction Mechanisms Involving 4 Nitro 2 Trifluoromethyl Benzoic Acid

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of 4-nitro-2-(trifluoromethyl)benzoic acid is substituted with three powerful electron-withdrawing groups (-COOH, -NO₂, and -CF₃). These groups significantly reduce the electron density of the aromatic ring, thereby deactivating it towards electrophilic aromatic substitution (EAS). atlas.org The inductive and resonance effects of these substituents make the ring much less nucleophilic than benzene.

All three substituents are meta-directing for electrophilic attack. atlas.org Consequently, any electrophilic substitution would be directed to the C-3 and C-5 positions, which are meta to the existing groups. However, due to the strong deactivation, such reactions are generally sluggish and require harsh conditions.

| Substituent | Position | Electronic Effect | Directing Influence (EAS) |

| -COOH | C-1 | Electron-withdrawing | Meta-directing |

| -CF₃ | C-2 | Strongly Electron-withdrawing | Meta-directing |

| -NO₂ | C-4 | Strongly Electron-withdrawing | Meta-directing |

Conversely, the electron-deficient nature of the ring makes it susceptible to nucleophilic aromatic substitution (SNAr), provided a suitable leaving group is present. libretexts.org The strong stabilization of the negatively charged intermediate (Meisenheimer complex) by the ortho- and para-positioned nitro and trifluoromethyl groups facilitates this type of reaction. libretexts.orgmasterorganicchemistry.com While the parent molecule lacks a typical leaving group like a halide, derivatives of this compound containing halogens would be expected to undergo SNAr reactions readily.

Transformations of the Carboxylic Acid Functional Group

The carboxylic acid moiety is a primary site for chemical modification, allowing for the synthesis of a wide range of derivatives.

Esterification: The carboxylic acid group can be readily converted to an ester through reaction with an alcohol under acidic catalysis, a process known as Fischer esterification. masterorganicchemistry.com This equilibrium-driven reaction is typically pushed towards the product by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.com A patent describes the esterification of nitrobenzoic acids with glycerol, where an entraining liquid is used to remove water via azeotropic distillation to achieve high yields of the corresponding ester. google.com

Amidation: The synthesis of amides from this compound typically requires activation of the carboxyl group to enhance its electrophilicity. Common methods involve converting the carboxylic acid to an acyl chloride (using reagents like thionyl chloride or oxalyl chloride) or an active ester, followed by reaction with a primary or secondary amine. Direct C-H amidation of benzoic acids has also been developed using iridium catalysis, which could offer an alternative pathway for creating aniline (B41778) derivatives from the parent ring structure. ibs.re.kr

Reduction: The carboxylic acid group can be reduced to a primary alcohol. This transformation requires potent reducing agents, as the carboxyl group is relatively resistant to reduction.

Lithium Aluminum Hydride (LiAlH₄): This is a powerful, non-selective reducing agent capable of reducing carboxylic acids to primary alcohols. chemguide.co.uk The reaction is typically performed in an anhydrous ether solvent, followed by an acidic workup. chemguide.co.uk

Borane (B79455) (BH₃): Borane, often used as a complex with tetrahydrofuran (B95107) (BH₃-THF), is another effective reagent for this reduction. A key advantage of borane is its chemoselectivity; it can reduce carboxylic acids in the presence of other functional groups like nitro groups. ntu.edu.sg

Catalytic Reduction: Recent studies have shown that substituted benzoic acids, including those with nitro and trifluoromethyl groups, can be efficiently reduced to the corresponding alcohols using a system of ammonia-borane and a substoichiometric amount of titanium tetrachloride (TiCl₄) as a catalyst. acs.org

Oxidation: The carboxylic acid functional group is at a high oxidation state and is generally resistant to further oxidation. Under harsh oxidative conditions, degradation of the aromatic ring is more likely to occur. Photocatalytic oxidation of similar fluorinated and chlorinated benzoic acid derivatives using TiO₂ has been studied, leading to dehalogenation and eventual mineralization of the compound. researchgate.net

Reactivity of the Nitro Moiety: Reduction to Amino and Derivatives

The reduction of the nitro group to a primary amine is one of the most significant transformations for this class of compounds, as it converts a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing group. masterorganicchemistry.com This opens up a vast array of subsequent synthetic possibilities.

The reduction can be accomplished using a variety of methods:

Catalytic Hydrogenation: This is a common and clean method, employing catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. masterorganicchemistry.comcommonorganicchemistry.com Raney nickel is sometimes preferred when trying to avoid dehalogenation in substrates containing sensitive halogen atoms. commonorganicchemistry.com

Dissolving Metal Reductions: Metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of a strong acid (e.g., HCl) are classic and effective reagents for this conversion. masterorganicchemistry.comcommonorganicchemistry.com

Other Reagents: Tin(II) chloride (SnCl₂) offers a mild method for reducing nitro groups in the presence of other reducible functionalities. commonorganicchemistry.com Sodium sulfide (B99878) (Na₂S) can also be used and may offer selectivity in molecules with multiple nitro groups. commonorganicchemistry.com

Under controlled conditions, the reduction can be stopped at intermediate stages, such as the hydroxylamine (B1172632), although the primary amine is the most common product. wikipedia.org The resulting 4-amino-2-(trifluoromethyl)benzoic acid is a valuable synthetic intermediate.

| Reducing Agent | Typical Conditions | Notes |

| H₂ / Pd/C | H₂ gas, solvent (e.g., Ethanol, Ethyl Acetate) | Common, efficient, but can reduce other functional groups. |

| Fe / HCl | Acidic aqueous solution | Inexpensive and widely used industrial method. |

| SnCl₂ | Solvent (e.g., Ethanol) | Mild conditions, good functional group tolerance. |

| Raney Ni | H₂ gas, solvent (e.g., Ethanol) | Useful for substrates where dehalogenation is a concern. commonorganicchemistry.com |

| Zn / NH₄Cl | Aqueous solution | Can be used to form the hydroxylamine intermediate. wikipedia.org |

Reactions Involving the Trifluoromethyl Group

The trifluoromethyl (-CF₃) group is known for its high stability and is generally unreactive under many reaction conditions due to the strength of the carbon-fluorine bonds. acs.org Its primary influence on the molecule's reactivity is through its potent electron-withdrawing inductive effect. This effect contributes to the deactivation of the benzene ring towards electrophilic attack and its activation towards nucleophilic attack.

While typically robust, the C-CF₃ bond can be cleaved under specific, often harsh, conditions. For instance, some aromatic trifluoromethyl compounds can undergo hydrolysis to a carboxylic acid group in the presence of concentrated sulfuric acid. acs.org In certain cases of nucleophilic aromatic substitution on highly electron-deficient rings, the trifluoromethyl group has been observed to act as a leaving group. acs.org However, for this compound, reactions targeting the -CF₃ group are uncommon and would require specialized reagents and conditions.

Catalyzed Reactions and Mechanistic Pathways

Catalysis plays a crucial role in many of the transformations involving this compound.

Acid Catalysis: The Fischer esterification of the carboxylic acid group is a classic example of a reaction proceeding via acid catalysis. The mechanism involves protonation of the carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack by the alcohol. masterorganicchemistry.com

Metal Catalysis in Reductions: The reduction of the nitro group is frequently achieved through heterogeneous catalysis with metals like palladium, platinum, or nickel. commonorganicchemistry.com The reaction proceeds on the surface of the metal catalyst. The reduction of the carboxylic acid can also be catalyzed, for example, by TiCl₄, which is proposed to activate the acid. acs.org

Mechanistic Pathways:

Electrophilic Aromatic Substitution (EAS): If forced to occur, the reaction would proceed through a high-energy carbocation intermediate known as an arenium ion or sigma complex, whose positive charge is destabilized by the electron-withdrawing groups. masterorganicchemistry.com

Nucleophilic Aromatic Substitution (SNAr): This pathway involves the formation of a resonance-stabilized carbanionic intermediate called a Meisenheimer complex. The stability of this intermediate is key to the reaction's feasibility and is greatly enhanced by the presence of ortho/para electron-withdrawing groups like -NO₂ and -CF₃. masterorganicchemistry.com

Nitro Group Reduction: The reduction of a nitro group to an amine is a six-electron process that is believed to occur in a stepwise fashion, proceeding through nitroso (Ar-N=O) and hydroxylamine (Ar-NHOH) intermediates. nih.gov

Palladium-catalyzed Oxidative Cyclization-Alkoxycarbonylation Reactions of Related Benzoic Acids

Palladium-catalyzed reactions are pivotal in modern organic synthesis, enabling the construction of complex molecular architectures from readily available starting materials. One such transformation is the oxidative cyclization-alkoxycarbonylation of benzoic acid derivatives. While specific studies detailing this exact reaction for this compound are not prevalent, the mechanism can be understood by examining related transformations involving other benzoic acids.

These reactions typically proceed through a cascade of catalytic steps. The process often begins with a carboxyl-directed C-H activation, where the palladium catalyst coordinates to the carboxylic acid group. researchgate.net This coordination directs the catalyst to a nearby C-H bond, typically at the ortho position, leading to the formation of a palladacycle intermediate. This step is crucial for the high regioselectivity observed in these reactions. acs.org

The general mechanism can be summarized in the following key steps:

Coordination of the palladium catalyst to the benzoic acid.

Directed C-H bond activation to form a cyclic palladium intermediate. researchgate.net

Oxidative addition or reaction with a coupling partner.

Carbon monoxide insertion to form an acyl palladium complex. researchgate.net

Nucleophilic attack by an alcohol (alkoxycarbonylation).

Reductive elimination to release the final product and regenerate the active palladium catalyst. youtube.com

The reaction conditions, including the choice of palladium precursor, ligands, oxidant, and solvent, are critical for achieving high yields and selectivity. nih.gov

Table 1: Key Steps in Palladium-Catalyzed Oxidative Cyclization-Alkoxycarbonylation

| Step | Description | Key Intermediates |

|---|---|---|

| 1. C-H Activation | The palladium catalyst, directed by the carboxyl group, activates an ortho C-H bond. | Palladacycle |

| 2. CO Insertion | Carbon monoxide inserts into the Pd-C bond. | Acyl-palladium complex |

| 3. Nucleophilic Attack | An alcohol attacks the acyl-palladium complex. | Alkoxycarbonyl-palladium complex |

| 4. Reductive Elimination | The final product is released, and the Pd(0) catalyst is regenerated. | Final cyclized and alkoxycarbonylated product |

Ligand Exchange and Intermediate Complex Formation

In palladium-catalyzed reactions, the ligands coordinated to the metal center play a crucial role in determining the catalyst's reactivity, stability, and selectivity. Ligand exchange is a fundamental process where one ligand on the palladium complex is replaced by another. This dynamic process is central to the formation of catalytically active species and various reaction intermediates throughout the catalytic cycle. nih.gov

The catalytic cycle of reactions like oxidative cyclization-alkoxycarbonylation involves several distinct palladium complexes, each with a specific role. The initial palladium precursor, often Pd(OAc)₂, undergoes ligand exchange with reactants, solvents, or purposefully added ligands (e.g., phosphines) to form the active catalytic species.

For instance, the formation of the initial oxidative addition complex is a key step where the palladium center inserts into a carbon-halide or other reactive bond. The nature of the ancillary ligands on the palladium at this stage can significantly influence the ease of this step. Subsequently, as the reaction progresses, intermediates such as the palladacycle or the acyl-palladium complex are formed. researchgate.net The electronic and steric properties of the ligands dictate the stability of these intermediates and the energy barriers for subsequent steps like CO insertion or reductive elimination. nih.gov

A general ligand exchange can be represented as: [ \text{L}n\text{Pd-X} + \text{L}' \rightleftharpoons \text{L}{n-1}\text{L}'\text{Pd-X} + \text{L} ]

This equilibrium is influenced by the relative concentrations and binding affinities of the ligands L and L'. In many catalytic systems, one ligand may be displaced to open a coordination site for a reactant molecule, facilitating the key bond-forming steps. The ability to undergo facile ligand exchange is a hallmark of an effective catalyst, allowing it to move efficiently through the catalytic cycle. nih.gov

Table 2: Role of Ligands in Different Stages of Catalysis

| Catalytic Stage | Intermediate Complex | Role of Ligand Exchange |

|---|---|---|

| Catalyst Activation | Active Pd(0) or Pd(II) species | Formation of the catalytically active species from a stable precursor. |

| Oxidative Addition | Aryl-palladium complex | Facilitates the initial activation of the substrate. |

| Transmetalation/Insertion | Acyl-palladium complex | Creates a vacant site for CO or another reactant to coordinate. |

| Reductive Elimination | Pd(0) complex | Promotes the final bond-forming step to release the product. |

Kinetic and Thermodynamic Studies of Key Reactions

Understanding the kinetics and thermodynamics of a reaction is essential for optimizing reaction conditions and controlling product distribution. In complex, multi-step catalytic cycles, identifying the rate-determining step (RDS) is a primary goal of kinetic studies.

For palladium-catalyzed C-H activation reactions, preliminary kinetic isotope effect (KIE) studies have suggested that the cleavage of the C(aryl)-H bond can be the rate-determining step. nih.gov A significant KIE (where the reaction is slower with a C-D bond compared to a C-H bond) would support this hypothesis.

In the context of alkoxycarbonylation, two main catalytic cycles can operate: a "hydride cycle" and an "oxidative" or "alkoxy" cycle. ru.nlnih.gov

The hydride cycle typically leads to saturated products and is favored under acidic conditions. It involves the formation of a palladium-hydride intermediate. ru.nl

The oxidative cycle , which produces unsaturated products, proceeds through an alkoxy-palladium intermediate and requires an oxidant. nih.gov

The concepts of kinetic and thermodynamic control are crucial here.

Kinetic Control: At lower temperatures or shorter reaction times, the major product is the one that is formed fastest (i.e., via the lowest activation energy barrier). masterorganicchemistry.com

Thermodynamic Control: At higher temperatures or longer reaction times, where reactions may be reversible, the major product is the most stable one. masterorganicchemistry.com

By carefully choosing the oxidant, ligands, and other reaction parameters, it is possible to control which catalytic pathway dominates, thus selectively forming the desired kinetic or thermodynamic product. ru.nl

Table 3: Comparison of Kinetic and Thermodynamic Control

| Factor | Kinetic Control | Thermodynamic Control |

|---|---|---|

| Governing Principle | Rate of reaction | Stability of product |

| Conditions | Lower temperature, shorter reaction time | Higher temperature, longer reaction time, reversibility |

| Product | The product formed via the lowest energy transition state. | The most stable product. |

Derivatization Strategies and Synthetic Applications in Complex Molecule Construction

Synthesis of Substituted Benzoic Acid Derivatives and Analogues

The strategic modification of 4-nitro-2-(trifluoromethyl)benzoic acid's functional groups is a primary route to synthesizing a diverse range of substituted benzoic acid analogues. The carboxylic acid moiety serves as a handle for standard transformations such as esterification, acid chloride formation, and amidation, enabling its conjugation to other molecules.

A key transformation for this compound is the reduction of the nitro group. This reaction, typically achieved using methods like catalytic hydrogenation or reduction with metals in acidic media, yields 4-amino-2-(trifluoromethyl)benzoic acid. This amino derivative is a crucial intermediate, as the newly introduced amino group provides a nucleophilic site for a host of subsequent reactions, including diazotization, acylation, and reductive amination, significantly expanding the range of accessible analogues.

The synthesis of the parent compound itself can be achieved by the nitration of 2-(trifluoromethyl)benzoic acid using fuming nitric acid and concentrated sulfuric acid. nih.gov This process highlights the foundational reactions used to prepare the core scaffold.

The table below summarizes key derivatization reactions starting from this compound.

| Starting Material | Reagents and Conditions | Product | Reaction Type |

| This compound | SOCl₂ or (COCl)₂ | 4-Nitro-2-(trifluoromethyl)benzoyl chloride | Acid Chloride Formation |

| This compound | R-OH, Acid catalyst | Alkyl 4-nitro-2-(trifluoromethyl)benzoate | Esterification |

| 4-Nitro-2-(trifluoromethyl)benzoyl chloride | R-NH₂ | N-alkyl-4-nitro-2-(trifluoromethyl)benzamide | Amidation |

| This compound | H₂, Pd/C or Fe/HCl | 4-Amino-2-(trifluoromethyl)benzoic acid | Nitro Group Reduction |

Integration into Heterocyclic Compounds and Scaffold Assembly

The distinct functional groups of this compound make it an excellent precursor for the synthesis of various heterocyclic systems, which form the core of many biologically active compounds. The molecule can be integrated into larger scaffolds through sequential or one-pot reactions that form new rings.

For instance, it has been utilized in the synthesis of potential anti-tumor pyridinone derivatives. nih.gov In such syntheses, the benzoic acid core provides the foundational aromatic ring onto which the heterocyclic portion is constructed. Similarly, its use in preparing complex urea (B33335) derivatives has been reported. nih.gov These ureas can serve as intermediates for nitrogen-containing heterocycles like quinazolinones or hydantoins.

The true synthetic versatility is often unlocked after the reduction of the nitro group to an amine. The resulting 4-amino-2-(trifluoromethyl)benzoic acid is a classic ortho-functionalized aniline (B41778), a privileged starting material in heterocyclic chemistry. This intermediate can undergo condensation reactions with various partners to assemble a wide range of fused heterocyclic systems.

Examples of heterocyclic scaffolds that can be synthesized from derivatives of this compound are presented below.

| Precursor Derivative | Reaction Partner(s) | Resulting Heterocyclic Scaffold |

| 4-Amino-2-(trifluoromethyl)benzoic acid | Formic acid or Formamide | Trifluoromethyl-substituted quinazolinone |

| 4-Amino-2-(trifluoromethyl)benzoic acid | Phosgene (B1210022) or equivalent | Trifluoromethyl-substituted isatoic anhydride (B1165640) |

| 4-Amino-2-(trifluoromethyl)benzoic acid | β-Ketoester | Trifluoromethyl-substituted quinoline (B57606) (via Conrad-Limpach synthesis) |

| 4-Amino-2-(trifluoromethyl)benzoic acid | 1,2-Dicarbonyl compound | Trifluoromethyl-substituted quinoxaline |

Application as a Building Block in Multi-Component Reactions

Multi-component reactions (MCRs) are powerful tools in medicinal chemistry for rapidly generating libraries of complex molecules from simple starting materials in a single synthetic operation. The carboxylic acid functionality of this compound allows it to serve as a key input for several important MCRs.

One of the most prominent examples is the Ugi four-component reaction (Ugi-4CR). In this reaction, a carboxylic acid, an amine, an aldehyde (or ketone), and an isocyanide combine to form a α-acylamino carboxamide. By employing this compound as the carboxylic acid component, the resulting product is efficiently decorated with the nitro- and trifluoromethyl-substituted phenyl moiety. This strategy allows for the direct incorporation of the specific electronic and steric properties of this building block into diverse molecular scaffolds. The products of such reactions can be further modified, for example, by reducing the nitro group to an amine, providing another point for diversification.

The table below illustrates the role of this compound in a generalized Ugi-4CR.

| Ugi Reaction Component | Example | Role |

| Carboxylic Acid | This compound | Introduces C-terminal residue with desired substituents |

| Amine | Benzylamine | Provides N-terminal residue |

| Aldehyde | Isobutyraldehyde | Forms the backbone and introduces side-chain diversity |

| Isocyanide | tert-Butyl isocyanide | Forms the amide backbone and terminates the chain |

| Product Structure | α-(4-nitro-2-(trifluoromethyl)benzamido)-N-tert-butyl-N-benzyl-isobutyramide | Complex, drug-like molecule assembled in one pot |

Preparation of Advanced Organic Intermediates for Phthalides and Other Ring Systems

Phthalides (3,4-dihydro-1H-isobenzofuran-1-ones) are a class of lactones that are present in numerous natural products and pharmaceuticals. The synthesis of substituted phthalides often relies on the cyclization of appropriately functionalized benzoic acid derivatives, such as 2-formylbenzoic acids or 2-aroylbenzoic acids. isca.me

While this compound is not a direct precursor to a phthalide (B148349), its functional groups can be used to direct the necessary transformations for creating suitable intermediates. For example, modern synthetic methods like palladium-catalyzed C-H activation could potentially be used to introduce a functional group at the 3-position (ortho to the trifluoromethyl group), which could then participate in a cyclization reaction to form a substituted phthalide ring system.

Furthermore, derivatives of this benzoic acid can be used to synthesize other important ring systems. The reduction of the carboxylic acid to an alcohol, followed by conversion to a benzyl (B1604629) bromide, would yield 2-(bromomethyl)-5-nitro-1-(trifluoromethyl)benzene. This intermediate is a potent electrophile that can be used in cyclization reactions to form isoindolinones or other fused ring systems by reacting with appropriate nucleophiles.

| Intermediate Derived from this compound | Target Ring System | General Synthetic Strategy |

| 3-Formyl-4-nitro-2-(trifluoromethyl)benzoic acid | Substituted Phthalide | Reductive cyclization or intramolecular Cannizzaro reaction |

| 2-(Bromomethyl)-5-nitro-1-(trifluoromethyl)benzene | Substituted Isoindolinone | Reaction with a primary amine followed by intramolecular cyclization |

| 4-Amino-2-(trifluoromethyl)benzoic acid | Substituted Benzoxazinone | Reaction with phosgene followed by cyclization |

Utilisation in Combinatorial Chemistry Libraries

Combinatorial chemistry is a cornerstone of modern drug discovery, enabling the rapid synthesis of large, systematically organized collections of compounds known as libraries. The suitability of a molecule as a building block for such libraries depends on its chemical functionality, structural diversity, and the physicochemical properties it imparts to the final compounds.

This compound is an exemplary building block for combinatorial libraries due to several key features:

Orthogonal Functional Groups: The carboxylic acid and the nitro group represent two distinct functional handles that can be addressed with different chemical reactions. The carboxylic acid is ideal for forming robust amide bonds, a favored linkage in library synthesis. The nitro group can be reduced to an amine, providing a second, orthogonal site for diversification.

Introduction of Key Properties: The trifluoromethyl group is a highly sought-after substituent in medicinal chemistry. It is known to enhance metabolic stability, increase lipophilicity, and improve membrane permeability, all of which are critical properties for drug candidates.

Scaffold Rigidity: The rigid phenyl ring provides a well-defined three-dimensional structure, which is advantageous for designing molecules that fit into specific biological targets.

A typical combinatorial library synthesis could involve immobilizing this compound on a solid-phase resin via its carboxyl group. Subsequent reduction of the nitro group would free up an amine, which could then be acylated with a diverse set of carboxylic acids. Cleavage from the resin would release a library of N-acyl-4-amino-2-(trifluoromethyl)benzamides.

| Step | Reaction | Purpose | Diversity Input |

| 1. Loading | Amide bond formation between resin and the benzoic acid | Immobilize the building block for solid-phase synthesis | N/A |

| 2. Deprotection/Modification | Reduction of the nitro group to an amine | Unmask a second functional group for diversification | N/A |

| 3. Diversification | Acylation of the newly formed amine with various carboxylic acids | Introduce diversity into the library | Library of R-COOH |

| 4. Cleavage | Cleavage of the ester or amide linker from the resin | Release the final library of compounds into solution | N/A |

Applications in Medicinal Chemistry and Pharmaceutical Research

Design and Synthesis of Pharmacologically Active Compounds

4-Nitro-2-(trifluoromethyl)benzoic acid serves as a crucial precursor in the synthesis of a variety of pharmacologically active compounds. The presence of the electron-withdrawing trifluoromethyl (CF3) group and the nitro (NO2) group on the benzene (B151609) ring significantly influences the molecule's reactivity and electronic properties. The CF3 group is known to enhance metabolic stability and membrane permeability of drug candidates, making it a highly desirable feature in drug design.

The nitro group is particularly important as it can be readily reduced to an amino group (-NH2). This transformation is a key step in many synthetic pathways, converting the initial building block into a versatile intermediate, typically an aniline (B41778) derivative. This resulting aniline is a nucleophile that can readily participate in a wide array of chemical reactions, including amide bond formations and, most notably, the formation of urea (B33335) derivatives, which are central to a large class of kinase inhibitors.

Role as a Key Pharmaceutical Intermediate and Building Block

As a pharmaceutical intermediate, this compound provides the foundational structure for creating more complex molecules. After the characteristic reduction of its nitro group to form an amine, the resulting aniline derivative becomes a pivotal component for constructing diaryl urea structures. For example, the related intermediate, 4-chloro-3-(trifluoromethyl)aniline, is a critical component in the synthesis of several multi-kinase inhibitors. The synthesis of this aniline often starts from precursors like 2-chlorobenzotrifluoride, which undergoes nitration to introduce the nitro group, followed by reduction. This highlights the importance of the nitro-trifluoromethyl-phenyl scaffold provided by the title compound in accessing these essential intermediates.

The general synthetic utility is outlined in the following reaction sequence:

Reduction of the Nitro Group: The nitro group of the parent compound or a related derivative is reduced to an amine, typically using methods like catalytic hydrogenation or chemical reducing agents.

Formation of an Isocyanate: The newly formed aniline can be converted into a highly reactive isocyanate intermediate (-N=C=O) by treatment with phosgene (B1210022) or a phosgene equivalent like triphosgene.

Urea Formation: This isocyanate is then reacted with another amine-containing molecule to form the stable and pharmacologically important diaryl urea linkage.

This stepwise approach allows for a modular assembly of complex drug molecules, where different aromatic or heterocyclic amines can be introduced to explore the structure-activity relationship and optimize for a specific biological target.

Development of Specific Molecular Inhibitors

The structural motifs derived from this compound are integral to several classes of targeted molecular inhibitors used in cancer therapy.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is critical for tumor growth and metastasis. Inhibiting VEGFR-2 is a proven strategy in cancer treatment. Many potent VEGFR-2 inhibitors are classified as diaryl ureas.

One of the most prominent examples is Regorafenib , an oral multi-kinase inhibitor used to treat metastatic colorectal cancer and other tumors. researchgate.netnih.gov The chemical structure of Regorafenib contains a central diaryl urea moiety. A key building block for this urea structure is 4-chloro-3-(trifluoromethyl)phenyl isocyanate. guidechem.comchemicalbook.com This isocyanate is synthesized from 4-chloro-3-(trifluoromethyl)aniline, an intermediate that shares the core trifluoromethyl-substituted aromatic ring found in this compound. google.comthieme-connect.com The synthesis of Regorafenib involves reacting this isocyanate with the appropriate aniline partner to form the final drug molecule. guidechem.comresearchgate.net

The trifluoromethyl group in this part of the molecule is crucial for its binding affinity and inhibitory activity against VEGFR-2 and other kinases like PDGFR, Kit, and Raf. guidechem.com

Table 1: Research Findings on Selected VEGFR-2 Inhibitors

| Compound | Target Kinase(s) | Reported IC₅₀ | Key Structural Moiety |

|---|---|---|---|

| Regorafenib | VEGFR1/2/3, PDGFRβ, Kit, RET, Raf-1 | 4.2 nM (VEGFR2) | 4-chloro-3-(trifluoromethyl)phenyl urea |

| Sorafenib | VEGFR-2, PDGFR, RAF kinase | 90 nM (VEGFR2) | 4-chloro-3-(trifluoromethyl)phenyl urea |

Checkpoint kinase 1 (Chk1) is a critical protein in the DNA damage response pathway. researchgate.net Cancer cells with defective p53, a common occurrence, are highly dependent on Chk1 to arrest the cell cycle and repair DNA damage. researchgate.net Inhibiting Chk1 in such cells prevents this repair, leading to cell death, a concept known as synthetic lethality. Chk1 inhibitors can therefore act as sensitizers for radiation therapy and chemotherapy.

The diaryl urea scaffold is a common feature in many kinase inhibitors, and several Chk1 inhibitors incorporating this structure have been developed. nih.gov While the trifluoromethyl-phenyl moiety is a common feature in kinase inhibitors to enhance potency and pharmacokinetic properties, specific examples of Chk1 inhibitors synthesized directly from this compound are not prominently featured in available research literature. However, the principles of modular synthesis using this building block are broadly applicable to the development of new kinase inhibitors, including those targeting Chk1.

Structure-Activity Relationship (SAR) Studies of Derived Compounds

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule contribute to its biological activity. For diaryl urea derivatives, SAR studies have consistently highlighted the importance of the substitution pattern on the phenyl rings.

Studies on various diaryl urea series have demonstrated that the presence and position of the trifluoromethyl group play a significant role in the compound's anti-proliferative activity. nih.gov For example, in series of N,N′-diarylureas developed as VEGFR-2 inhibitors, compounds featuring a p-chloro-m-trifluoromethyl phenyl group often exhibit the most potent cytotoxic activity. researchgate.net

Key SAR findings for related diaryl urea derivatives include:

Trifluoromethyl Group: The CF3 group at the meta-position of the terminal phenyl ring is often crucial for high potency. It is believed to fit into a specific hydrophobic pocket in the kinase domain, enhancing binding affinity. nih.gov

Halogen Substitution: A chlorine atom at the para-position, adjacent to the CF3 group, frequently enhances the inhibitory effect. researchgate.net

Urea Linker: The diaryl urea motif itself is critical, acting as a hydrogen bond donor and acceptor to interact with key amino acid residues (such as a conserved glutamic acid and aspartic acid) in the hinge region of the kinase's ATP-binding site. nih.gov

These SAR insights guide medicinal chemists in designing new, more potent, and selective inhibitors by making rational modifications to the core structure derived from intermediates like this compound.

Synthesis of Diaryl Urea Derivatives for Therapeutic Applications

The synthesis of diaryl urea derivatives is a major application for intermediates derived from this compound. The general and robust synthetic route makes this class of compounds highly attractive for developing libraries of potential drug candidates.

The archetypal synthesis involves the reaction of an aniline with an isocyanate. Specifically, to create compounds like Regorafenib or Sorafenib, 4-chloro-3-(trifluoromethyl)phenyl isocyanate is a key reagent. chemicalbook.comthieme-connect.com This isocyanate is prepared from the corresponding 4-chloro-3-(trifluoromethyl)aniline.

A representative synthetic step for forming the diaryl urea core is as follows:

4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide + 4-chloro-3-(trifluoromethyl)phenyl isocyanate → Regorafenib thieme-connect.comresearchgate.net

This reaction is typically efficient and high-yielding, making it suitable for large-scale pharmaceutical production. The modularity of this synthesis allows for the combination of different anilines and isocyanates, enabling the creation of a diverse range of diaryl urea compounds for screening against various therapeutic targets, particularly protein kinases involved in cancer.

Table 2: List of Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| This compound | C₈H₄F₃NO₄ |

| Regorafenib | C₂₁H₁₅ClF₄N₄O₃ |

| Sorafenib | C₂₁H₁₆ClF₃N₄O₃ |

| 4-chloro-3-(trifluoromethyl)aniline | C₇H₅ClF₃N |

| 4-chloro-3-(trifluoromethyl)phenyl isocyanate | C₈H₃ClF₃NO |

| 2-chlorobenzotrifluoride | C₇H₄ClF₃ |

Supramolecular Chemistry and Advanced Materials Science Applications

Formation of Hydrogen-Bonded Organic Frameworks and Assemblies

In the solid state, 4-Nitro-2-(trifluoromethyl)benzoic acid demonstrates a clear propensity for self-assembly through intermolecular hydrogen bonding. researchgate.netdoaj.org Crystallographic studies have elucidated that the primary structural motif is a head-to-tail dimer, formed through hydrogen bonds between the carboxylic acid groups of two adjacent molecules. researchgate.netnih.govnih.gov This interaction is a classic example of the robust and directional nature of hydrogen bonds in creating ordered supramolecular structures.

The key features of this assembly are:

Dimer Formation: Each molecule engages in intermolecular hydrogen bonding with a neighboring molecule, where the carboxylic acid hydrogen atom of one molecule interacts with the carbonyl oxygen atom of another. researchgate.net

Graph-Set Notation: This specific hydrogen-bonding pattern is described with the graph-set notation R²₂(8), indicating a centrosymmetric pairwise dimer formation. researchgate.netdoaj.org

The detailed geometry of the hydrogen bond in the dimer is summarized in the table below.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Symmetry Code |